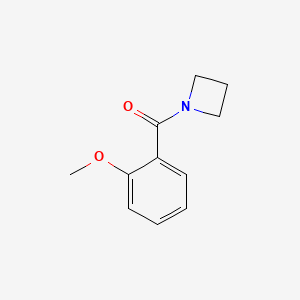
5-bromo-N-(2-methylpropyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-methylpropyl)furan-3-carboxamide, also known as Br-IPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to induce apoptosis in cancer cells, leading to reduced cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(2-methylpropyl)furan-3-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of using 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N-(2-methylpropyl)furan-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to elucidate the mechanism of action of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide, as well as to optimize its synthesis method for increased yield and purity. Finally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide could be further evaluated for its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs.
In conclusion, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and yield, and it has been found to have low toxicity in vitro. 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been investigated as a potential anticancer and anti-inflammatory agent, and further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide involves the reaction of 5-bromo-3-hydroxyfuran-2-carboxylic acid with 2-methylpropylamine. The resulting product is then treated with thionyl chloride to obtain the final compound. This method has been optimized to yield high purity and high yield of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide.
Applications De Recherche Scientifique
5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been investigated for its potential as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-bromo-N-(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-6(2)4-11-9(12)7-3-8(10)13-5-7/h3,5-6H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWIISRYTYNGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=COC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methylpropyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


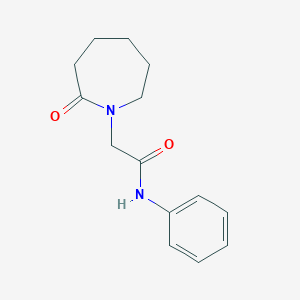
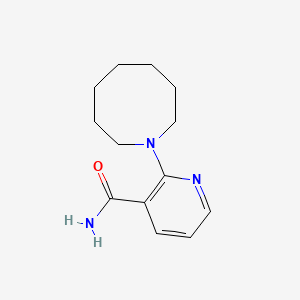




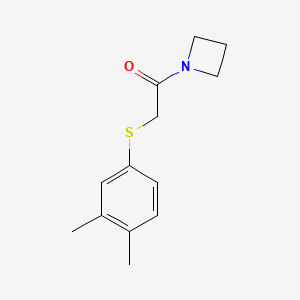

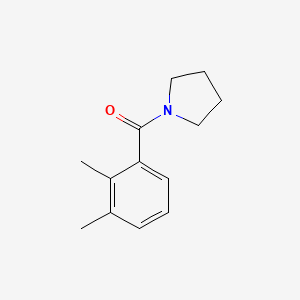

![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
